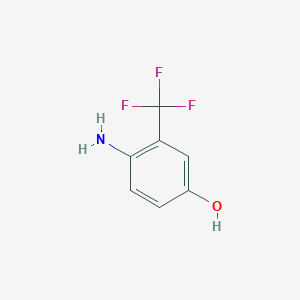

4-Amino-3-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORRYOXJWMUREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563073 | |

| Record name | 4-Amino-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-04-5 | |

| Record name | 4-Amino-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Amino-3-(trifluoromethyl)phenol, CAS 445-04-5. The information is tailored for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Core Properties

This compound is an aromatic organic compound featuring an aminophenol scaffold substituted with a trifluoromethyl group.[1] This trifluoromethyl moiety is of significant interest in medicinal chemistry as it can enhance a molecule's lipophilicity and metabolic stability.[1] The presence of amino and hydroxyl groups provides reactive sites for further chemical modifications, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 445-04-5 | [2][3] |

| Molecular Formula | C₇H₆F₃NO | [2][3] |

| Molecular Weight | 177.12 g/mol | [2] |

| Appearance | Off-white to slight yellow or black solid | [2][4] |

| Melting Point | 158 °C | [2][5] |

| Boiling Point (Predicted) | 275.9 ± 40.0 °C at 760 mmHg | [2][5] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.22 ± 0.18 | [2] |

| XLogP3 | 1.8 | [5] |

| Computed Properties | Value | Source |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Topological Polar Surface Area | 46.2 Ų | [5] |

| Heavy Atom Count | 12 | [5] |

| Complexity | 159 | [5] |

Spectral Data

Safety and Handling

| Safety Information | Details | Source |

| GHS Classification | Acute toxicity, oral (Danger) | [5] |

| Hazard Statements | H301 (Toxic if swallowed) | [5] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. Keep in a dark place. | [2] |

Synthesis and Experimental Protocols

A general method for the synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.

Synthesis of this compound

Experimental Protocol:

A solution of 4-nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg) in 10 mL of methanol is treated with 10% palladium on carbon (100 mg).[2][7] The resulting suspension is stirred under a hydrogen atmosphere for 12 hours.[2][7] Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield this compound. This procedure has been reported to afford the product in a 95% yield (350 mg) and of sufficient purity for subsequent reactions.[2][7]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The primary application of this compound in drug development appears to be as a key building block for the synthesis of multi-kinase inhibitors, particularly those with a diaryl urea scaffold. While direct synthesis examples using this specific compound are not prevalent in the literature, its structural similarity to other aminophenols used in the synthesis of drugs like Sorafenib and Regorafenib strongly suggests its utility in this area.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, such as Sorafenib and Regorafenib, feature a central N,N'-diaryl urea moiety that is crucial for their biological activity. This urea group often participates in hydrogen bonding interactions within the ATP-binding pocket of kinases. The synthesis of these molecules typically involves the reaction of a substituted aniline or aminophenol with an isocyanate.

This compound provides a scaffold that can be incorporated into such structures. The trifluoromethyl group can enhance the binding affinity and improve the pharmacokinetic profile of the final drug molecule.

Caption: Proposed synthetic route to a diaryl urea kinase inhibitor using this compound.

Potential Signaling Pathway Involvement

Given its likely role as a precursor to kinase inhibitors, molecules derived from this compound would be expected to modulate key signaling pathways involved in cell proliferation and angiogenesis. For instance, Sorafenib and Regorafenib are known to inhibit the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

Caption: Potential inhibitory action on the Raf/MEK/ERK signaling pathway by kinase inhibitors derived from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. Its key physical and chemical properties are well-documented, and a straightforward synthetic route is established. While detailed experimental data on its spectral characteristics, toxicology, and direct biological activity are not extensively available in public resources, its structural features strongly suggest its utility as a building block for creating potent and metabolically stable therapeutic agents. Further research into the direct applications and biological effects of this compound is warranted.

References

- 1. CAS 445-04-5: this compound [cymitquimica.com]

- 2. This compound CAS#: 445-04-5 [m.chemicalbook.com]

- 3. This compound 95% | CAS: 445-04-5 | AChemBlock [achemblock.com]

- 4. This compound, CasNo.445-04-5 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound(445-04-5) 1H NMR spectrum [chemicalbook.com]

- 7. This compound CAS#: 445-04-5 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)phenol is an aromatic organic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring an aminophenol core substituted with a trifluoromethyl group, imparts a unique combination of properties that make it a valuable building block in medicinal chemistry and material science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this compound a key intermediate in the synthesis of novel drugs and agrochemicals.[1][2] This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. These values are a combination of experimentally determined and predicted data.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 445-04-5 | [3] |

| Molecular Formula | C₇H₆F₃NO | [3] |

| Molecular Weight | 177.12 g/mol | [3] |

| Appearance | Off-white to black solid | [3] |

| Melting Point | 158 °C | [3] |

| Boiling Point | 275.9 ± 40.0 °C (Predicted) | [3] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [3] |

Table 2: Chemical and Spectral Properties

| Property | Value | Source |

| pKa | 9.22 ± 0.18 (Predicted) | [3] |

| logP (XLogP3) | 1.8 | |

| Mass Spectrum | m/z 178.02 ([M + H]⁺) | [3] |

| Solubility | Soluble in polar solvents | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol.[3]

Materials:

-

4-nitro-3-(trifluoromethyl)phenol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol) is prepared in methanol (e.g., 10 mL).[3]

-

To this solution, 10% Pd/C catalyst (e.g., 100 mg) is added.[3]

-

The resulting suspension is stirred under a hydrogen gas atmosphere.[3]

-

The reaction is monitored for completion, which typically occurs within 12 hours.[3]

-

Upon completion, the catalyst is removed from the reaction mixture by filtration.[3]

-

The filtrate is then concentrated under vacuum using a rotary evaporator to yield this compound.[3]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., pH 7 to pH 11)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

A series of solutions are prepared by diluting an aliquot of the stock solution in buffer solutions of known pH.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at the wavelength of maximum difference between the protonated and deprotonated species is measured for each pH.

-

The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of Octanol-Water Partition Coefficient (logP) (Shake Flask Method)

The logP value, a measure of lipophilicity, can be determined by the shake flask method, which measures the distribution of the compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is added to a separatory funnel containing the other immiscible solvent.

-

The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Solubility

A general procedure to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Vials with caps

-

Analytical balance

-

Shaker or vortex mixer

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a vial.

-

The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic/chromatographic methods with a calibration curve).

-

The solubility is expressed as the mass of solute per volume or mass of solvent.

Visualizations

The following diagrams illustrate the synthesis and application of this compound.

References

4-Amino-3-(trifluoromethyl)phenol molecular structure and formula

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details its molecular structure, physicochemical properties, synthesis, and relevance in drug discovery, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

This compound is an aromatic organic compound featuring a phenol backbone substituted with an amino group (-NH2) at position 4 and a trifluoromethyl group (-CF3) at position 3.[1] The trifluoromethyl group, a strong electron-withdrawing and highly lipophilic moiety, significantly influences the molecule's chemical and biological properties, making it a valuable building block in medicinal chemistry.[1][2]

Chemical Formula: C₇H₆F₃NO[1][3]

Molecular Structure: The structure consists of a benzene ring with a hydroxyl (-OH) group, an amino (-NH2) group positioned para to the hydroxyl group, and a trifluoromethyl (-CF3) group positioned meta to the hydroxyl group.

Synonyms:

-

2-Amino-5-hydroxybenzotrifluoride[4]

-

4-Hydroxy-2-(trifluoromethyl)aniline[4]

-

3-(Trifluoromethyl)-4-aminophenol[4]

-

Phenol, 4-amino-3-(trifluoromethyl)-[1]

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below. These characteristics are crucial for designing synthetic routes, purification protocols, and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 445-04-5 | [1][5] |

| Molecular Weight | 177.12 g/mol | [3][6] |

| Exact Mass | 177.040146 u | [6] |

| Physical Properties | ||

| Appearance | Off-white to black solid | [1][4] |

| Melting Point | 158 °C | [4][6] |

| Boiling Point (Predicted) | 275.9 ± 40.0 °C at 760 mmHg | [4][6] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 120.7 ± 27.3 °C | [6] |

| Vapor Pressure | 0.003 mmHg at 25°C | [6] |

| Chemical Properties | ||

| pKa (Predicted) | 9.22 ± 0.18 | [4] |

| XLogP3 | 1.8 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Topological Polar Surface Area | 46.2 Ų | [6] |

| Refractive Index (Predicted) | 1.516 | [6] |

Synthesis and Reactivity

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.[4] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[4]

This protocol describes the reduction of 4-nitro-3-(trifluoromethyl)phenol to this compound.

Materials:

-

4-Nitro-3-(trifluoromethyl)phenol (1.0 eq, 2.0 mmol, 414 mg)

-

10% Palladium on carbon (Pd/C) (100 mg)

-

Methanol (MeOH) (10 mL)

-

Hydrogen (H₂) gas

Procedure:

-

A solution of 4-nitro-3-(trifluoromethyl)phenol (414 mg, 2.0 mmol) is prepared in 10 mL of methanol.

-

To this solution, 10% palladium on carbon (100 mg) is added.

-

The resulting reaction suspension is stirred under a hydrogen (H₂) atmosphere.

-

The reaction is allowed to proceed for 12 hours.

-

Upon completion, the catalyst (Pd/C) is removed from the reaction mixture by filtration.

-

The filtrate is concentrated under vacuum to yield the final product, this compound.

Yield: 350 mg (95%)[4]

Product Characterization:

The resulting product is often pure enough for subsequent reactions without further purification.[4] The presence of the amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.[1]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds.[8] The -CF3 group is highly lipophilic and acts as a strong electron-withdrawing group, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

This compound serves as a critical building block for introducing this valuable pharmacophore into more complex drug candidates.[1] Its trifluoromethyl group can shield adjacent chemical bonds from enzymatic degradation, potentially increasing the drug's in vivo half-life.[2] The amino group provides a reactive handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds.

Caption: Influence of functional groups on drug properties.

Safety Information

According to the Globally Harmonized System (GHS) classification, this compound is considered toxic if swallowed.[6] Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound. Researchers should consult the latest Safety Data Sheet (SDS) before use.

References

- 1. CAS 445-04-5: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 445-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 445-04-5 [amp.chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 445-04-5 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 4-Amino-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

4-Amino-3-(trifluoromethyl)phenol is a substituted aromatic compound with a molecular formula of C₇H₆F₃NO and a molecular weight of 177.12 g/mol .[1][2] Its structure, featuring an amino group and a trifluoromethyl group on a phenol backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry data has been reported.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Ionization Mode | ESI+ | [3] |

| Mass-to-Charge (m/z) | 178.02 ([M+H]⁺) | [3] |

| Molecular Weight | 177.12 g/mol | [1][2] |

Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. While experimental NMR data for this compound is not publicly available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established NMR prediction models.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 6.8 - 7.0 | Doublet (d) | ~2 Hz |

| H-5 | 6.6 - 6.8 | Doublet of Doublets (dd) | ~8 Hz, ~2 Hz |

| H-6 | 6.9 - 7.1 | Doublet (d) | ~8 Hz |

| -NH₂ | 3.5 - 4.5 (broad) | Singlet (s) | - |

| -OH | 8.5 - 9.5 (broad) | Singlet (s) | - |

Note: Predictions are for a deuterated solvent such as DMSO-d₆. The chemical shifts of the -NH₂ and -OH protons are highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-2 | 115 - 120 |

| C-3 | 120 - 125 (quartet, J ≈ 30 Hz) |

| C-4 | 135 - 140 |

| C-5 | 110 - 115 |

| C-6 | 125 - 130 |

| -CF₃ | 125 - 130 (quartet, J ≈ 270 Hz) |

Note: Predictions are for a deuterated solvent such as DMSO-d₆. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Predicted IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the predicted characteristic IR absorption bands for this compound.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (broad) | Phenol |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 1300 - 1100 | C-F Stretch (strong) | Trifluoromethyl |

| 1260 - 1180 | C-O Stretch | Phenol |

| 900 - 690 | C-H Bend (out-of-plane) | Aromatic Ring |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer is used for the analysis.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

ESI Source Parameters:

-

Ionization Mode: Positive (for [M+H]⁺)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (Nitrogen) Flow: 5 - 10 L/min

-

Drying Gas (Nitrogen) Temperature: 300 - 350 °C

-

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, typically from m/z 50 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 90° pulse width, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans and a suitable relaxation delay are used to obtain a high-quality spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then collected.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-3-(trifluoromethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide synthesizes information from structurally analogous compounds to provide a robust estimated solubility profile. Furthermore, it details established experimental protocols for solubility determination, enabling researchers to ascertain precise solubility data under their specific laboratory conditions.

Physicochemical Properties of this compound

This compound is a solid compound with the following key physicochemical properties:

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Melting Point | 158 °C |

| Boiling Point | 275.9 °C (Predicted) |

| Density | 1.432 g/cm³ (Predicted) |

| pKa | 9.22 (Predicted) |

Source: Publicly available chemical databases.

The presence of an amino (-NH₂), a hydroxyl (-OH), and a trifluoromethyl (-CF₃) group on the benzene ring dictates its solubility characteristics. The amino and hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar solvents. Conversely, the trifluoromethyl group is lipophilic, which may enhance solubility in certain non-polar organic solvents.

Estimated Solubility Profile in Common Organic Solvents

While specific quantitative data for this compound is scarce, an estimated solubility profile can be constructed by analyzing the solubility of structurally similar compounds: 4-aminophenol, 3-(trifluoromethyl)phenol, aniline, and phenol.

Table 1: Estimated Solubility of this compound and Comparative Data for Analogous Compounds

| Solvent | Predicted Solubility of this compound | 4-Aminophenol | 3-(Trifluoromethyl)phenol | Aniline | Phenol |

| Methanol | Soluble | Soluble | Soluble | Soluble[1] | Soluble[2] |

| Ethanol | Soluble | Slightly Soluble[3] | Soluble[4] | Soluble[1] | Soluble[2] |

| Acetone | Soluble | Soluble[3][5] | - | Soluble[6] | Soluble[2] |

| Ethyl Acetate | Soluble | Soluble[3] | - | - | Soluble[7] |

| Dichloromethane | Sparingly Soluble | - | - | - | - |

| Acetonitrile | Soluble | Soluble[3] | - | - | - |

| Toluene | Sparingly Soluble | Slightly Soluble[3] | - | - | - |

| Benzene | Insoluble | Negligible[3] | - | Soluble[8] | - |

| Chloroform | Insoluble | Negligible[3] | - | Soluble[6] | Soluble[2] |

| Water | Sparingly Soluble | 1.5 g/100 mL[3] | Insoluble[4] | Slightly Soluble[9] | 8.3 g/100 mL[2] |

Note: This table provides an estimated solubility profile based on the properties of analogous compounds. "Soluble" indicates good solubility, "Slightly Soluble" or "Sparingly Soluble" indicates partial solubility, and "Insoluble" or "Negligible" indicates poor solubility. Dashes (-) indicate that no data was found for that specific solvent-compound pair in the conducted search.

The trifluoromethyl group in this compound is expected to increase its lipophilicity compared to 4-aminophenol, potentially enhancing its solubility in less polar organic solvents while decreasing its aqueous solubility. The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (oxygen and nitrogen) sites suggests good solubility in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, the solid can be separated by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the supernatant is then determined using a suitable analytical technique.

Several analytical methods can be employed to determine the concentration of the solute in the saturated solution.

-

Gravimetric Analysis:

-

A known volume of the saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and the solvent).

-

The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.[2][6] This method is straightforward but requires a relatively high solubility and a non-volatile solute.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

The saturated solution is appropriately diluted to fall within the linear range of the calibration curve.

-

The diluted sample is injected into the HPLC system, and the peak area corresponding to the solute is measured.

-

The concentration of the solute in the saturated solution is calculated from the calibration curve.[11] This method is highly sensitive and specific.

-

-

UV-Vis Spectrophotometry:

-

A calibration curve is generated by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).

-

The saturated solution is diluted to an appropriate concentration where the absorbance falls within the linear range of the Beer-Lambert law.

-

The absorbance of the diluted sample is measured, and the concentration is determined from the calibration curve. This method is rapid and simple but may be subject to interference from other components that absorb at the same wavelength.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Logical Flow for Data Analysis in Solubility Quantification.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in common organic solvents, based on an analysis of structurally related compounds. For researchers requiring precise quantitative data, detailed and reliable experimental protocols for solubility determination have been outlined. The provided workflows and logical diagrams serve as a practical reference for implementing these methods in a laboratory setting. The information contained herein is intended to support the research and development efforts of professionals in the pharmaceutical and chemical industries.

References

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]

- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of a Fluorinated Moiety: A Technical Guide to 2-Amino-5-hydroxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the technical landscape of a key building block in this domain: 2-Amino-5-hydroxybenzotrifluoride (also known as 4-amino-3-(trifluoromethyl)phenol). While the specific historical details of its initial discovery are not extensively documented, its emergence is intrinsically linked to the broader exploration of fluorinated aromatics in the mid-20th century for creating novel therapeutic and agricultural agents. The unique substitution pattern of this molecule, featuring an activating hydroxyl group and a nucleophilic amino group on a trifluoromethylated benzene ring, positions it as a versatile intermediate for the synthesis of complex, high-value compounds. This document provides a comprehensive overview of its synthesis, properties, and its role in the development of targeted therapeutics, exemplified by the multi-kinase inhibitor Sorafenib, which utilizes a structurally related aniline derivative.

Physicochemical Properties and Data

2-Amino-5-hydroxybenzotrifluoride is a solid at room temperature, with properties that make it a valuable reagent in organic synthesis. The trifluoromethyl group significantly influences its electronic properties and reactivity.

| Property | Value |

| CAS Number | 445-04-5 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Melting Point | 158 °C |

| Boiling Point | 275.9 ± 40.0 °C (Predicted) |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.22 ± 0.18 (Predicted) |

| Appearance | Off-white to black solid |

| Solubility | Soluble in polar solvents |

Experimental Protocols

Synthesis of 2-Amino-5-hydroxybenzotrifluoride

The most common and efficient synthesis of 2-Amino-5-hydroxybenzotrifluoride involves the catalytic hydrogenation of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.[1]

Materials:

-

4-nitro-3-(trifluoromethyl)phenol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reactions under inert atmosphere

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 4-nitro-3-(trifluoromethyl)phenol (e.g., 2.0 mmol, 414 mg) in methanol (e.g., 10 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 100 mg) to the solution.

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon).

-

Introduce a hydrogen gas atmosphere (e.g., via a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for approximately 12 hours.

-

Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite or a suitable filter membrane.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which is often pure enough for subsequent reactions.

Expected Yield: Approximately 95% (e.g., 350 mg for a 2.0 mmol scale).[1]

Application in Drug Discovery: The Sorafenib Example

While 2-Amino-5-hydroxybenzotrifluoride is a valuable building block, a closely related analog, 4-chloro-3-(trifluoromethyl)aniline, is a key starting material in the synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor used in the treatment of various cancers.[2] The mechanism of action of Sorafenib provides an excellent case study of the signaling pathways targeted by drugs derived from such fluorinated anilines.

Sorafenib's Mechanism of Action and Associated Signaling Pathways

Sorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][4][5] The two primary signaling pathways targeted by Sorafenib are the Raf/MEK/ERK pathway and the VEGFR/PDGFR pathway.

Raf/MEK/ERK Signaling Pathway

This pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in proteins like Ras or B-Raf lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation.

VEGFR/PDGFR Signaling Pathway in Angiogenesis

Tumors require a dedicated blood supply to grow and metastasize. They achieve this by releasing growth factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), which stimulate the formation of new blood vessels by activating their respective receptors (VEGFR and PDGFR) on endothelial cells.

Logical Workflow for Drug Discovery and Development

The journey from a key intermediate like 2-Amino-5-hydroxybenzotrifluoride to a marketed drug involves a structured and rigorous process. The following diagram illustrates a simplified workflow.

Conclusion

2-Amino-5-hydroxybenzotrifluoride stands as a testament to the power of fluorine chemistry in modern science. Its versatile structure, combining key functional groups on a trifluoromethylated scaffold, makes it an invaluable intermediate for the synthesis of complex molecules with enhanced biological and chemical properties. While its own history is interwoven with the broader narrative of organofluorine chemistry, its utility is clearly demonstrated in the development of life-saving therapeutics like Sorafenib. The detailed understanding of its synthesis, properties, and the signaling pathways targeted by its derivatives provides a solid foundation for researchers and scientists to continue innovating in the fields of drug discovery and agrochemical development. As the demand for more effective and targeted molecules grows, the importance of such well-characterized building blocks will undoubtedly continue to increase.

References

- 1. This compound CAS#: 445-04-5 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorafenib - Wikipedia [en.wikipedia.org]

The Trifluoromethyl Group in Phenolic Compounds: A Double-Edged Sword in Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged position. When appended to a phenolic scaffold, the trifluoromethyl group imparts a unique combination of properties, profoundly influencing the compound's biological activity. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can transform a simple phenol into a potent modulator of cellular functions. This guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted phenols, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to aid researchers in the fields of medicinal chemistry and drug development.

Biological Activities of Trifluoromethyl-Substituted Phenols

The introduction of a trifluoromethyl group onto a phenol ring can induce or significantly enhance a wide range of biological effects, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties.

Anticancer Activity

Trifluoromethyl-substituted phenols and their derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The CF3 group often enhances the potency of the parent compound, leading to lower concentrations required for growth inhibition. For instance, derivatives of β-caryophyllene incorporating a 4-(trifluoromethyl)phenol moiety have shown potent activity against colorectal cancer cells[1]. Similarly, thiazolo[4,5-d]pyrimidine derivatives with trifluoromethyl groups exhibit strong cytotoxic effects on melanoma cell lines[2].

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Compounds

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| β-Caryophyllene Derivative | AC-7 | HT-29 (Colorectal) | 3.09 | [1] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [2] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [2] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | HaCaT (Normal Keratinocytes) | 33.5 | [2] |

Enzyme Inhibition

The unique electronic and steric properties of the trifluoromethyl group make phenols containing this moiety effective inhibitors of various enzymes. The CF3 group can engage in specific interactions within the enzyme's active site, leading to enhanced binding affinity and inhibitory potency. For example, bis(trifluoromethyl)phenyl ferulates have been identified as potent nonsteroidal inhibitors of human steroid 5α-reductase type-1 (SRD5A1), an enzyme implicated in several hormone-dependent disorders[2]. Other studies have shown that trifluoromethyl-containing compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) and EGFR protein tyrosine kinase[3][4].

Table 2: Enzyme Inhibition by Trifluoromethyl-Substituted Compounds

| Compound Class | Target Enzyme | IC50 | Reference |

| Bis(trifluoromethyl)phenyl Ferulate (10c) | Human Steroid 5α-Reductase Type-1 (SRD5A1) | 8.05 µM | [2] |

| Bis(trifluoromethyl)phenyl Ferulate (10a) | Human Steroid 5α-Reductase Type-1 (SRD5A1) | 8.50 µM | [2] |

| Azabicyclo[3.2.1]octane Sulfonamide (43) | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | 0.212 µM | [3] |

| Quinazoline Derivative (A-10) | EGFR wild-type | 9.8 nM | [4] |

| Quinazoline Derivative (A-10) | EGFR T790M/L858R | 33 nM | [4] |

| Quinazoline Derivative (A-10) | HER2 | 19 nM | [4] |

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, and the addition of a trifluoromethyl group can modulate this activity. While specific data for simple trifluoromethyl phenols is limited, related halogenated phenols have shown potent antimicrobial and antibiofilm efficacy. For instance, 2,4,6-triiodophenol has been identified as a strong inhibitor of Staphylococcus aureus biofilms with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL[5]. The lipophilicity conferred by halogen atoms, including those in the CF3 group, can facilitate the compound's passage through microbial cell membranes.

Table 3: Antimicrobial Activity of Related Halogenated Phenols

| Compound | Microorganism | MIC | Reference |

| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 µg/mL | [5] |

| Ferulic Acid | Staphylococcus aureus | >1000 µg/mL | [6] |

| Caffeic Acid | Staphylococcus aureus | >1000 µg/mL | [6] |

Antioxidant Activity

The antioxidant potential of phenols is attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The electron-withdrawing nature of the trifluoromethyl group can influence this property. While specific quantitative data for many trifluoromethyl-substituted phenols are not widely available in the literature, it is predicted that the position of the CF3 group on the phenol ring would modulate the antioxidant capacity[7][8].

Mechanisms of Action & Signaling Pathways

The biological effects of trifluoromethyl-substituted phenols are exerted through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways.

In cancer, some trifluoromethyl-containing compounds have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS)[1]. This increase in ROS can lead to DNA damage and the activation of downstream signaling cascades that culminate in programmed cell death. Key pathways implicated include the NF-κB and PI3K/Akt/mTOR pathways[1]. Furthermore, these compounds can activate the NRF2/KEAP1 signaling pathway, which is involved in the cellular response to oxidative stress.

References

- 1. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dovepress.com [dovepress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a pivotal strategy for optimizing molecular properties and enhancing clinical efficacy. This powerful functional group, though small in size, exerts a profound influence on a molecule's physicochemical and pharmacokinetic profile. Its unique electronic and steric characteristics can dramatically improve metabolic stability, modulate lipophilicity and bioavailability, and fine-tune binding affinity to biological targets. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide the rational design of next-generation therapeutics.

The trifluoromethyl group is frequently employed as a bioisostere to replace a methyl or chloro group, allowing for the adjustment of steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[1] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are central to its ability to confer advantageous properties to drug candidates.[2]

The Impact of Trifluoromethylation on Key Drug Properties

The introduction of a trifluoromethyl group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic properties. These modifications are critical in transforming a promising compound into a viable drug candidate.[3]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[5][7] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By strategically placing a CF3 group at a known or potential site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Quantitative Comparison of Trifluoromethylated Drugs and their Non-Fluorinated Analogs

The following table summarizes quantitative data comparing key physicochemical and pharmacological properties of well-known trifluoromethylated drugs with their corresponding non-fluorinated or des-trifluoromethyl analogs. This data provides a clear illustration of the impact of the trifluoromethyl group.

| Drug | Analog | Parameter | Value (Drug) | Value (Analog) | Fold Change | Reference |

| Celecoxib | Des-trifluoromethyl Celecoxib (SC-560) | COX-2 IC50 | 0.04 µM | 75 µM | 1875x decrease | |

| logP | 3.53 | Not explicitly found, but expected to be lower | - | [3] | ||

| Fluoxetine | Non-fluorinated analog | Serotonin Reuptake Inhibition (IC50) | Potent (specific value for direct analog not found) | - | - | [8] |

| logP | 4.05 | - | - | [1] | ||

| Aprepitant | Non-fluorinated analog | NK1 Receptor Binding Affinity (IC50) | 0.1 nM | Significantly lower (specific value not found) | - | [9] |

| logP | 4.5 - 4.8 | - | - | [10][11] | ||

| Atogepant | Non-fluorinated analog | CGRP Receptor Binding Affinity | High affinity (specific value not found) | - | - |

Key Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a key assay in early drug discovery.[12][13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Prepare the stopping solution.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Determination of Lipophilicity (logP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this value is logP.

This method directly measures the partitioning of a compound between two immiscible liquids.[15][16][17]

Objective: To experimentally determine the logP of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water/buffer)

-

Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvents:

-

Mutually saturate the n-octanol and aqueous phases by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the aqueous solution of the compound to a vial.

-

Add an equal volume of the pre-saturated n-octanol.

-

Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

Calculate logP = log10(P).

-

This is a faster, indirect method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.[18][19][20]

Objective: To estimate the logP of a compound using HPLC.

Materials:

-

Test compound

-

A set of standard compounds with known logP values

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a mixture of methanol and water/buffer)

-

Detector (e.g., UV-Vis)

Procedure:

-

Calibration:

-

Inject a mixture of the standard compounds with known logP values onto the HPLC column.

-

Determine the retention time (tR) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the dead time.

-

Create a calibration curve by plotting log(k') versus the known logP values of the standards.

-

-

Sample Analysis:

-

Inject the test compound onto the same HPLC column under the same conditions.

-

Determine the retention time (tR) and calculate the capacity factor (k') for the test compound.

-

-

logP Estimation:

-

Using the calibration curve, determine the logP of the test compound from its log(k') value.

-

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound to a specific receptor.[2][8][9][21]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

-

Test compound

-

Radioligand (a radioactively labeled molecule that binds to the target receptor)

-

Receptor source (e.g., cell membranes expressing the receptor of interest)

-

Assay buffer

-

Non-specific binding inhibitor (a high concentration of an unlabeled ligand that binds to the same receptor)

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up the following for a range of test compound concentrations:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-specific binding inhibitor.

-

Competition Binding: Receptor preparation, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Counting:

-

Dry the filter mat.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Visualizing the Role of the Trifluoromethyl Group

Metabolic Blocking by a Trifluoromethyl Group

Caption: Metabolic pathway showing the extensive metabolism of a methyl group versus the metabolic blocking effect of a trifluoromethyl group.

General Workflow for Trifluoromethylated Drug Candidate Evaluation

References

- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound: FLUOXETINE (CHEMBL41) - ChEMBL [ebi.ac.uk]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoxetine- and norfluoxetine-mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19, and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound: APREPITANT (CHEMBL1471) - ChEMBL [ebi.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. Celecoxib | 169590-42-5 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. herontx.com [herontx.com]

- 18. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benefit-risk assessment based on number needed to treat and number needed to harm: Atogepant vs. calcitonin gene-related peptide monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Amino-3-(trifluoromethyl)phenol material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Amino-3-(trifluoromethyl)phenol (CAS No. 445-04-5). The information is intended for researchers, scientists, and professionals in the drug development field to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an organic compound that appears as a solid, with colors ranging from off-white to black.[1][2] It is also known by several synonyms, including 2-Amino-5-hydroxybenzotrifluoride and 4-Hydroxy-2-(trifluoromethyl)aniline.[1][3][4] The trifluoromethyl group in its structure enhances lipophilicity and metabolic stability, making it a compound of interest in drug design.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C7H6F3NO | [3][5][6] |

| Molecular Weight | 177.12 g/mol | [4][5][6] |

| Melting Point | 158°C | [1][2] |

| Boiling Point | 275.9 ± 40.0 °C (Predicted) | [1][2] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 120.7 ± 27.3 °C | [4] |

| Vapor Pressure | 0.003 mmHg at 25°C | [4] |

| pKa | 9.22 ± 0.18 (Predicted) | [1][2] |

| Appearance | Off-white to black solid | [1][2] |

| Solubility | Soluble in polar solvents | [3] |

Hazard Identification and Toxicological Data

This chemical is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute toxicity, oral | 4 | H301: Toxic if swallowed | [4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [7][8] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation | [7][8] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [7][8] |

First-Aid Measures

Immediate medical attention is required in case of exposure.[9] Always show the safety data sheet to the attending medical professional.[5][7]

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][9] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7] Seek immediate medical advice.[9]

In case of skin contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[7]

If inhaled: Move the person to fresh air.[5][7] If the person is not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[7] Call a poison center or doctor if you feel unwell.[7]

If swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[9]

Accidental Release and Fire-Fighting Measures

Accidental Release: Ensure adequate ventilation and evacuate personnel to safe areas.[9][10] Avoid dust formation.[10] Use personal protective equipment as required.[9] Prevent further leakage or spillage if it is safe to do so.[7][10] Do not let the chemical enter drains.[10] For containment and cleanup, use spark-proof tools and explosion-proof equipment.[10] Collect the spilled material and place it in suitable, closed containers for disposal.[9][10]

Fire-Fighting Measures: Suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam.[9][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[9][11] Hazardous combustion products include carbon oxides (CO, CO2) and gaseous hydrogen fluoride (HF).[9][11]

Handling and Storage

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][9] Avoid contact with skin, eyes, and clothing.[7][12] Do not breathe dust, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[7]

Storage: Store in a cool, dry, and well-ventilated place.[7][13] Keep the container tightly closed.[7] Store under an inert gas (nitrogen or argon) at 2–8 °C.[1][2] Keep away from heat, sparks, and flame.[9] Incompatible materials include strong oxidizing agents and acid chlorides.[9]

Personal Protective Equipment (PPE)

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses.[10][11]

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][10][11]

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Experimental Protocols

Synthesis of this compound: A general procedure for the synthesis involves the reduction of 4-nitro-3-(trifluoromethyl)phenol.[1][2]

-

Materials: 4-nitro-3-(trifluoromethyl)phenol, 10% palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen (H2) gas.[1][2]

-

Procedure:

This protocol is for informational purposes. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

References

- 1. This compound CAS#: 445-04-5 [amp.chemicalbook.com]

- 2. This compound CAS#: 445-04-5 [m.chemicalbook.com]

- 3. CAS 445-04-5: this compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. capotchem.com [capotchem.com]

- 6. 445-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. synquestlabs.com [synquestlabs.com]

Synonyms for 4-Amino-3-(trifluoromethyl)phenol like 4-Hydroxy-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-(trifluoromethyl)phenol (CAS No. 445-04-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in drug development. The strategic incorporation of the trifluoromethyl group (-CF3) imparts desirable characteristics to target molecules, such as enhanced metabolic stability and lipophilicity, making this compound a subject of significant interest in medicinal chemistry.[1] This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Synonyms

This compound is an organic compound featuring an amino group (-NH2), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) attached to a benzene ring.[1] The trifluoromethyl group, a strong electron-withdrawing and highly lipophilic moiety, significantly influences the molecule's chemical and biological properties.[2] This makes it a valuable building block in the development of novel therapeutic agents.[3]

A variety of synonyms and identifiers are used in literature and commercial listings to refer to this compound. The primary name and its most common synonyms are listed below for clarity and cross-referencing.

| Identifier Type | Value |

| Primary Name | This compound |

| CAS Number | 445-04-5[1][4][5][6][7][8] |

| Molecular Formula | C7H6F3NO[1][5][7] |

| Synonym 1 | 4-Hydroxy-2-(trifluoromethyl)aniline[4][6] |

| Synonym 2 | 2-Amino-5-hydroxybenzotrifluoride[4][6] |

| Synonym 3 | 3-(Trifluoromethyl)-4-aminophenol[4][6] |

| Synonym 4 | Phenol, 4-amino-3-(trifluoromethyl)-[1][4] |

| EINECS Number | 1533716-785-6[5] |

| MDL Number | MFCD01862068[7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage requirements. The compound typically appears as an off-white to black solid and is soluble in polar solvents.[1][4]

| Property | Value |

| Molecular Weight | 177.12 g/mol [5][7] |

| Melting Point | 158 °C[4][6] |

| Boiling Point | 275.9 ± 40.0 °C (Predicted)[4][5] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted)[4][5] |

| pKa | 9.22 ± 0.18 (Predicted)[4] |

| Form | Solid[4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon)[4][8] |

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol. This process typically involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of this compound from 4-nitro-3-(trifluoromethyl)phenol using palladium on carbon (Pd/C) as a catalyst.[4]

Materials:

-

4-Nitro-3-(trifluoromethyl)phenol (2.0 mmol, 414 mg)

-

10% Palladium on carbon (Pd/C) (100 mg)

-

Methanol (MeOH) (10 mL)

-

Hydrogen (H2) gas supply

-

Standard laboratory glassware for reactions under atmospheric pressure

Procedure:

-

A solution of 4-nitro-3-(trifluoromethyl)phenol (414 mg, 2.0 mmol) is prepared in 10 mL of methanol in a suitable reaction flask.

-

To this solution, 10% palladium on carbon (100 mg) is carefully added.

-

The reaction vessel is sealed, and the atmosphere is replaced with hydrogen (H2).

-

The reaction suspension is stirred vigorously under a hydrogen atmosphere for 12 hours at room temperature.

-

Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure (vacuum) to yield the final product, this compound.

Results:

-

Yield: Approximately 350 mg (95% yield).[4]

-

Purity: The product is often pure enough for subsequent reactions without further purification.[4]

-

Characterization: Mass spectrometry (ESI+) shows a peak at m/z 178.02, corresponding to [M + H]+.[4][5]

Applications in Research and Drug Development

The presence of the trifluoromethyl group makes this compound a valuable building block in medicinal chemistry and drug development. The -CF3 group can significantly enhance a drug candidate's properties.[1]

Key Advantages of Trifluoromethylated Compounds:

-

Metabolic Stability: The strong carbon-fluorine bond can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the drug's in vivo half-life.[2]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes, potentially leading to better absorption and distribution within the body.[1][2]

-

Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic distribution within a molecule, potentially enhancing its binding affinity to biological targets.[2]

This compound serves as a precursor for a wide range of more complex molecules, including those with potential applications as anti-inflammatory, antiviral, and anticancer agents.[9] For instance, trifluoromethyl-substituted anilines and phenols are integral to many FDA-approved drugs. The synthesis of fluoxetine, a widely used antidepressant, starts from a related compound, p-trifluoromethylphenol.[10]

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and a straightforward synthesis route. Its utility is primarily driven by the trifluoromethyl group, which confers advantageous properties for the development of new pharmaceuticals and agrochemicals. The information compiled in this guide, including detailed protocols and property tables, serves as a practical resource for scientists and researchers aiming to leverage this versatile compound in their work.

References

- 1. CAS 445-04-5: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 445-04-5 [amp.chemicalbook.com]

- 5. This compound CAS#: 445-04-5 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 445-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 4-Amino-3-(trifluoromethyl)phenol: Procurement, Specifications, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 4-Amino-3-(trifluoromethyl)phenol, a key building block in medicinal chemistry. This document outlines commercial procurement strategies, detailed technical specifications from various suppliers, and its significant application in the synthesis of targeted therapeutics, such as the tyrosine kinase inhibitor, Nilotinib.

Introduction to this compound